molecular formula C12H21NO B029541 1-(1-Aminoethyl)adamantan-2-ol CAS No. 127619-49-2

1-(1-Aminoethyl)adamantan-2-ol

Cat. No. B029541
M. Wt: 195.3 g/mol
InChI Key: KRYIANPFQVLGGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives has been a topic of interest in the field of organic chemistry . A procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group .

Future Directions

Adamantane derivatives have attracted significant interest in various fields of medicine and are often used as precursors in the synthesis of different pharmacologically active substances . The high reactivity of these compounds offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives . Therefore, the study and development of adamantane derivatives, including “1-(1-Aminoethyl)adamantan-2-ol”, may continue to be a promising area of research in the future.

properties

IUPAC Name

1-(1-aminoethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYIANPFQVLGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436434
Record name 1-(1-aminoethyl)adamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminoethyl)adamantan-2-ol

CAS RN

127619-49-2
Record name 1-(1-aminoethyl)adamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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